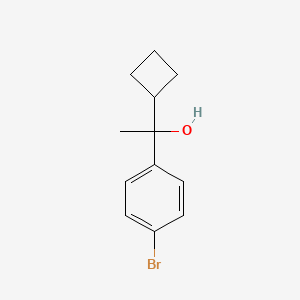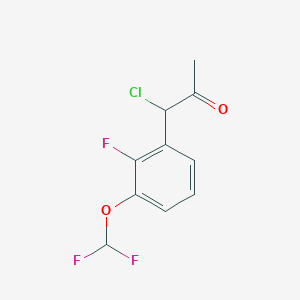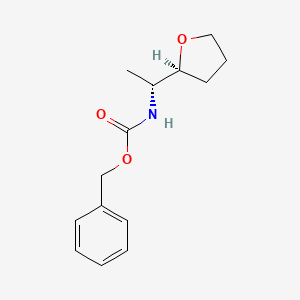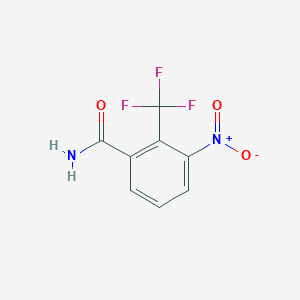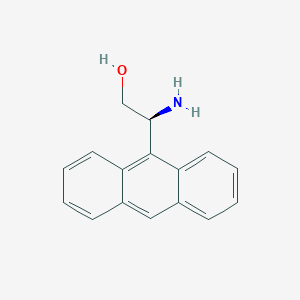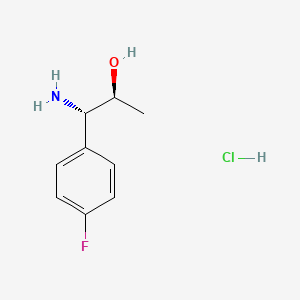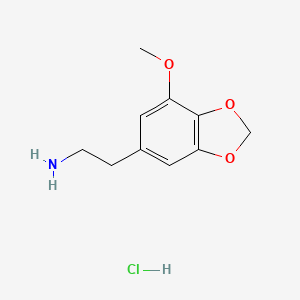
Lophophine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a putative psychedelic and entactogen drug of the methylenedioxyphenethylamine class. It is closely related to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is the α-demethylated homologue of MMDA and has been suggested to be a natural constituent of peyote (Lophophora williamsii) due to its role as a chemical intermediate in the biosynthesis of several tetrahydroisoquinolines present in this cactus species .
Métodos De Preparación
The synthesis of Lophophine hydrochloride involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate benzodioxole derivative.
Methoxylation: The benzodioxole derivative undergoes methoxylation to introduce the methoxy group at the desired position.
Amine Introduction: The methoxylated intermediate is then subjected to a reaction with an appropriate amine to introduce the ethanamine side chain.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
Lophophine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lophophine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of methylenedioxyphenethylamine derivatives.
Biology: Research on its effects on serotonin receptors and its potential as a psychedelic agent.
Medicine: Investigations into its potential therapeutic uses, including mood elevation and euphoria without causing nausea.
Mecanismo De Acción
The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .
Comparación Con Compuestos Similares
Lophophine hydrochloride is similar to other compounds in the methylenedioxyphenethylamine class, including:
Mescaline: Known for its hallucinogenic properties, mescaline is a naturally occurring psychedelic found in peyote.
MMDA: A synthetic psychedelic with similar effects to mescaline but with a different chemical structure.
2C-B: Another synthetic psychedelic with a methoxy group and a methylenedioxy group on the phenethylamine backbone.
This compound is unique in its specific substitution pattern and its potential natural occurrence in certain cacti .
Propiedades
Número CAS |
77158-52-2 |
|---|---|
Fórmula molecular |
C10H14ClNO3 |
Peso molecular |
231.67 g/mol |
Nombre IUPAC |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |
Clave InChI |
HAFFLVZSHUWNDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


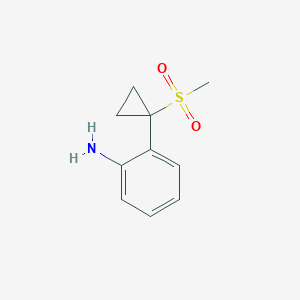
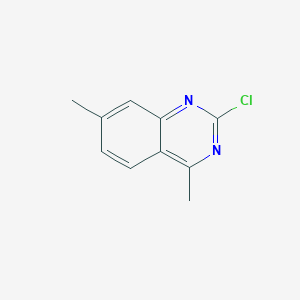
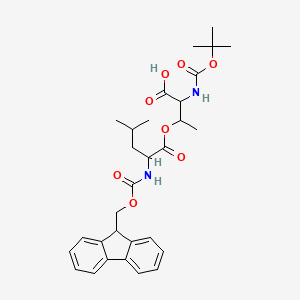

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)

